

Leonoside B: A Comprehensive Technical Guide to its Discovery and Biosynthesis

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Compound of Interest

Compound Name: Leonoside B

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Abstract

Leonoside B, a phenylpropanoid glycoside first isolated from *Leonurus glaucescens*, represents a class of natural products with significant chemotaxonomic and potential pharmacological value. This technical guide provides an in-depth exploration of the discovery, structure elucidation, and proposed biosynthetic pathway of **Leonoside B**. Detailed experimental protocols for its isolation and characterization are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this document illustrates the key steps in its biosynthesis through detailed pathway diagrams, offering a valuable resource for researchers in natural product chemistry, drug discovery, and metabolic engineering.

Discovery and Structural Elucidation

Leonoside B was first reported in 1991 by a team of researchers led by İhsan Çaliş.[1] It was isolated from the aerial parts of *Leonurus glaucescens* Bunge, a plant species found in the Turkish flora.[1] Alongside its analogue, Leonoside A, this discovery marked the first report of phenylpropanoid glycosides in the *Leonurus* genus, highlighting their potential as chemotaxonomic markers.[1]

The structure of **Leonoside B** was elucidated using a combination of spectroscopic techniques, including UV, IR, FAB-MS, and ¹H NMR spectroscopy.[1] It was identified as β-(3-

hydroxy, 4-methoxyphenyl)-ethyl-O- α -L-arabinopyranosyl-(1 \rightarrow 2)- α -L-rhamnopyranosyl-(1 \rightarrow 3)-4-O-feruloyl- β -D-glucopyranoside.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **Leonoside B** is presented in the tables below.

Table 1: Physicochemical Properties of **Leonoside B**

| Property | Value | Reference |
|----------------------------------|---|-----------|
| Molecular Formula | C ₃₆ H ₄₈ O ₁₉ | |
| Molecular Weight | 784.76 g/mol | |
| Appearance | Amorphous compound | |
| UV λ_{max} (MeOH) | 204, 263, 288, 328 nm | |
| IR ν_{max} (KBr) | 3400 (OH), 1690 (C=O), 1630 (C=C), 1590, 1510 (aromatic) cm ⁻¹ | |
| Mass Spectrometry | FAB-MS m/z 785.7 [M+H] ⁺ , 807.7 [M+Na] ⁺ , 823.8 [M+K] ⁺ | |

Table 2: ¹H NMR Spectral Data for **Leonoside B** (in CD₃OD)

| Proton | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-----------------|----------------------------------|--------------|---------------------------|
| Aglycone Moiety | | | |
| H- α | ~2.80 | m | |
| H- β | ~3.95 & ~3.70 | m | |
| H-2' | 6.81 | d | 2.0 |
| H-5' | 6.68 | d | 8.2 |
| H-6' | 6.66 | dd | 8.2, 2.0 |
| OMe-4' | 3.84 | s | |
| Feruloyl Moiety | | | |
| H-2'' | 7.18 | d | 2.0 |
| H-5'' | 6.80 | d | 8.2 |
| H-6'' | 7.08 | dd | 8.2, 2.0 |
| H- α'' | 7.62 | d | 15.9 |
| H- β'' | 6.45 | d | 15.9 |
| OMe-3'' | 3.89 | s | |
| Sugar Moieties | | | |
| H-1''' (Glc) | 4.38 | d | 7.8 |
| H-4''' (Glc) | 4.91 | t | 9.3 |
| H-1'''' (Rha) | 5.15 | d | 1.5 |
| H-6'''' (Rha) | 1.25 | d | 6.2 |
| H-1''''' (Ara) | 4.28 | d | 6.8 |

Note: The chemical shifts for the remaining sugar protons were reported to be between δ 3.20 and 4.00 ppm.

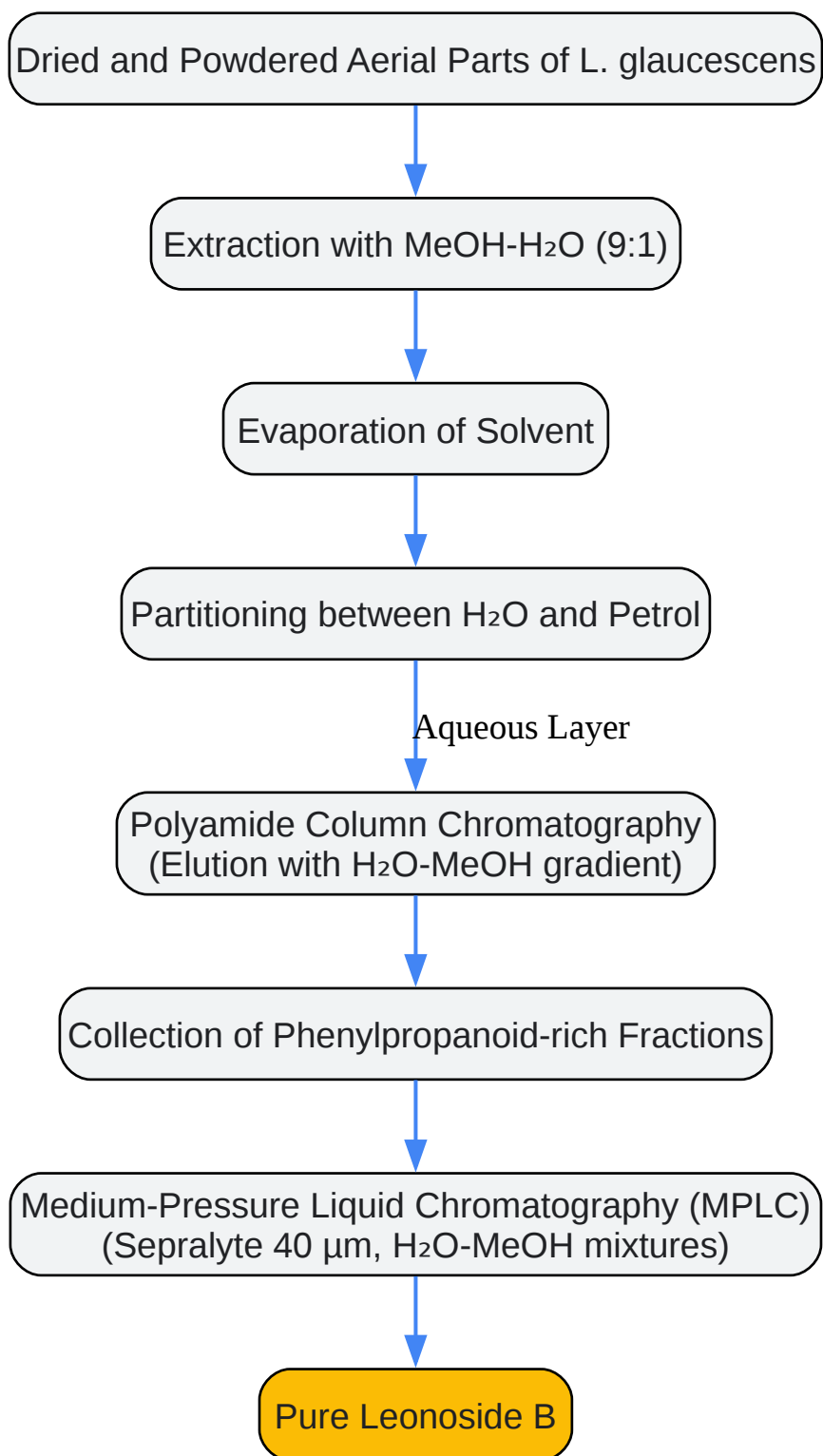
Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of **Leonoside B**, based on the original discovery and general practices in natural product chemistry.

Isolation of Leonoside B

The isolation of **Leonoside B** from the aerial parts of *Leonurus glaucescens* involves solvent extraction and a series of chromatographic separations.

Experimental Workflow for **Leonoside B** Isolation



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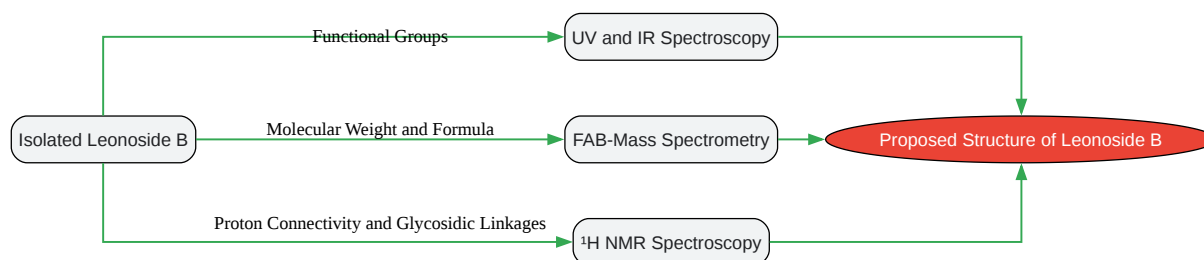
Caption: Workflow for the isolation of **Leonoside B**.

- **Extraction:** The dried and powdered aerial parts of *L. glaucescens* are extracted with a mixture of methanol and water (9:1, v/v).
- **Solvent Evaporation:** The solvent from the extract is removed under reduced pressure to yield a crude residue.
- **Defatting:** The residue is dissolved in water and partitioned with petroleum ether to remove nonpolar constituents.
- **Polyamide Column Chromatography:** The water-soluble portion is subjected to column chromatography on a polyamide support, eluting with a gradient of increasing methanol in water.
- **Fraction Collection:** Fractions rich in phenylpropanoid glycosides are collected based on preliminary analysis (e.g., thin-layer chromatography).
- **Medium-Pressure Liquid Chromatography (MPLC):** The enriched fractions are further purified by MPLC on a Sepralyte 40 μ m column using a water-methanol gradient to yield pure **Leonoside B**.

Structure Elucidation

The chemical structure of **Leonoside B** was determined through a combination of spectroscopic methods.

Logical Workflow for Structure Elucidation



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Caption: Logical workflow for the structural elucidation of **Leonoside B**.

- UV and IR Spectroscopy: UV spectroscopy confirmed the polyphenolic nature of the compound, while IR spectroscopy indicated the presence of hydroxyl groups, an α,β -unsaturated ester, and aromatic rings.
- FAB-Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry was used to determine the molecular weight and elemental composition of **Leonoside B**.
- ¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance spectroscopy was instrumental in identifying the individual structural components (aglycone, feruloyl group, and three sugar units) and determining their connectivity and stereochemistry. The downfield shift of the H-4 proton of the glucose unit indicated the position of the feruloyl group.

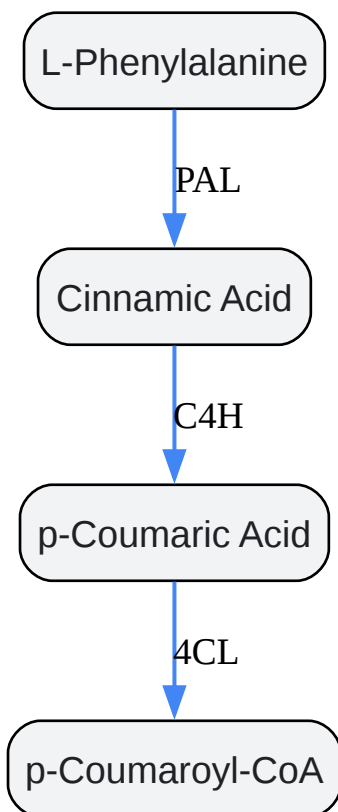
Proposed Biosynthetic Pathway of Leonoside B

The biosynthesis of **Leonoside B**, as a phenylpropanoid glycoside, is proposed to originate from the shikimate and phenylpropanoid pathways.

Core Phenylpropanoid Pathway

The initial steps involve the conversion of phenylalanine to p-coumaroyl-CoA, a key intermediate in the biosynthesis of many phenylpropanoids.

Core Phenylpropanoid Pathway



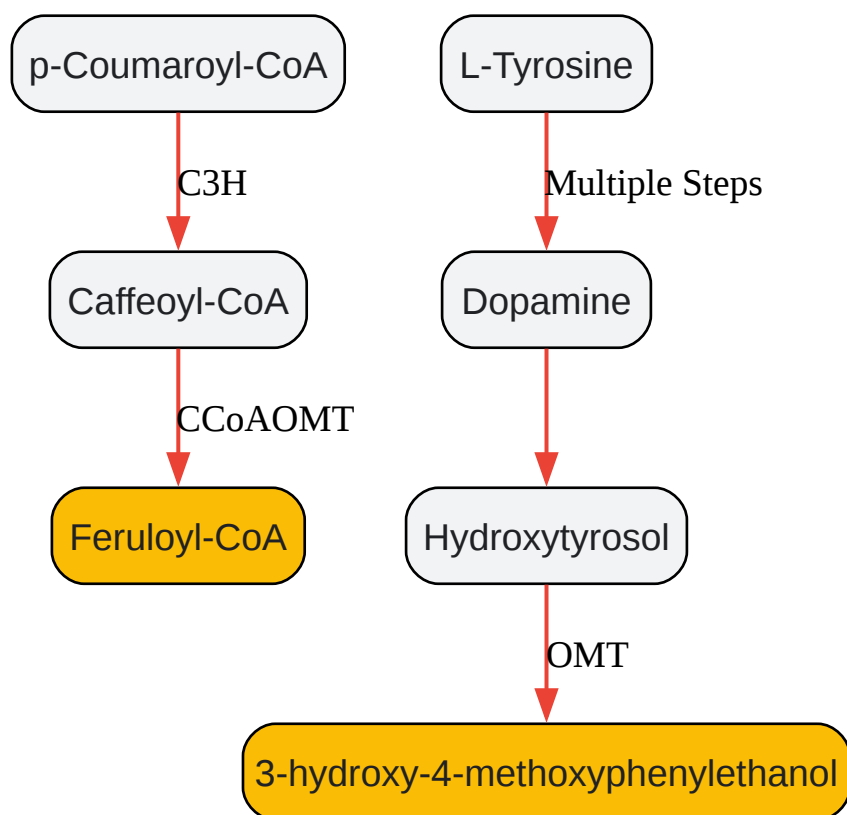
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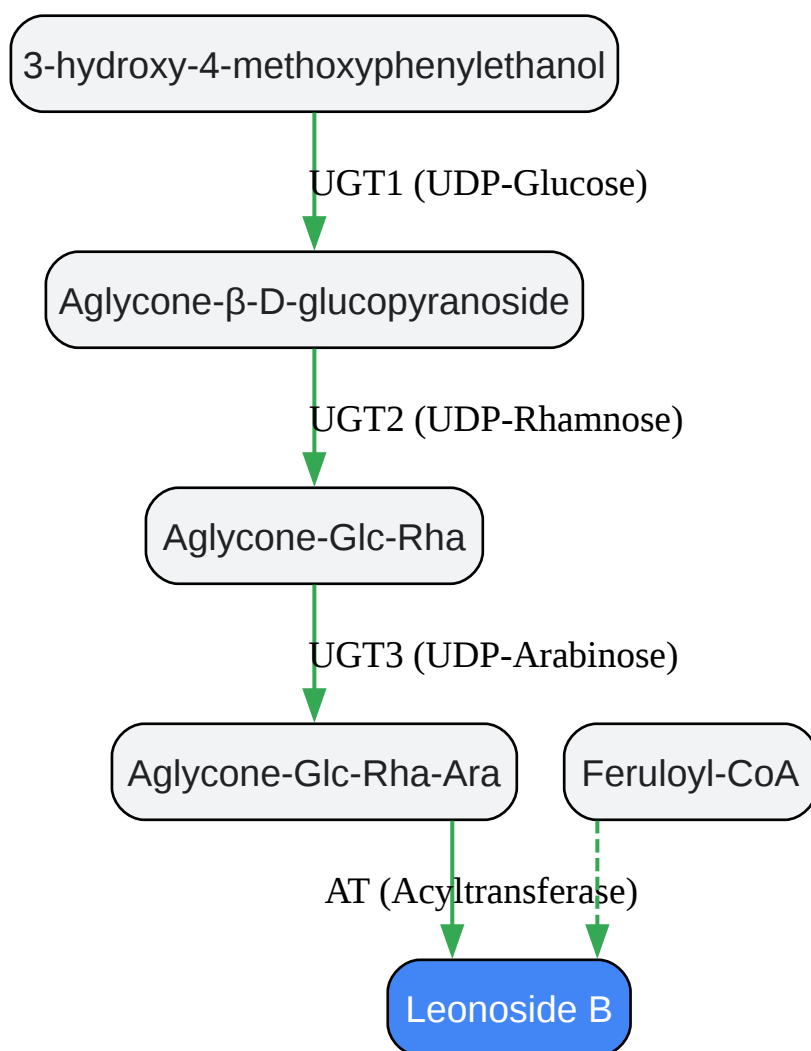
Caption: The core phenylpropanoid pathway leading to p-coumaroyl-CoA.

Biosynthesis of the Aglycone and Feruloyl Moieties

The aglycone (3-hydroxy-4-methoxyphenylethanol) and the feruloyl moiety are derived from intermediates of the phenylpropanoid pathway.

Formation of Aglycone and Feruloyl-CoA





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References

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